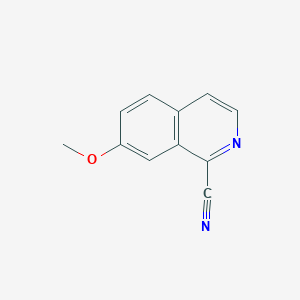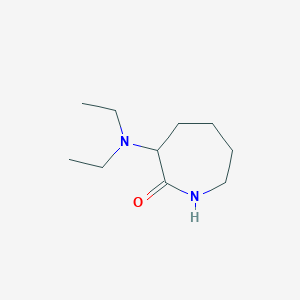
3-(Diethylamino)azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylamino)azepan-2-one is a seven-membered heterocyclic compound with a lactam structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an azepane ring with a diethylamino group attached to the third carbon and a carbonyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminocaproic acid with diethylamine in the presence of a dehydrating agent can lead to the formation of the desired lactam . Another method involves the use of 3-chloro-1-phenylpropan-1-ol as a starting material, which undergoes a series of reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
3-(Diethylamino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
3-(Diethylamino)azepan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a chemokine inhibitor and anti-inflammatory agent.
Materials Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s biological activity is explored for potential therapeutic applications.
作用机制
The mechanism of action of 3-(Diethylamino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .
相似化合物的比较
Similar Compounds
3-(Acylamino)azepan-2-ones: These compounds share a similar lactam structure and are known for their stability and biological activity.
Benzo-Fused Azepines: These compounds have a fused benzene ring and exhibit unique pharmacological properties.
Uniqueness
3-(Diethylamino)azepan-2-one is unique due to its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
92674-52-7 |
|---|---|
分子式 |
C10H20N2O |
分子量 |
184.28 g/mol |
IUPAC 名称 |
3-(diethylamino)azepan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-3-12(4-2)9-7-5-6-8-11-10(9)13/h9H,3-8H2,1-2H3,(H,11,13) |
InChI 键 |
HHCVJOUNOYDDJX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1CCCCNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)

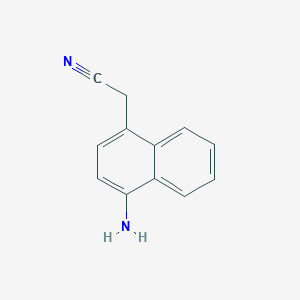
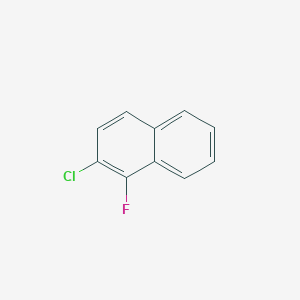

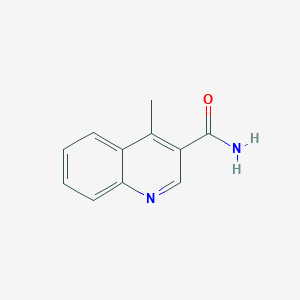

![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)
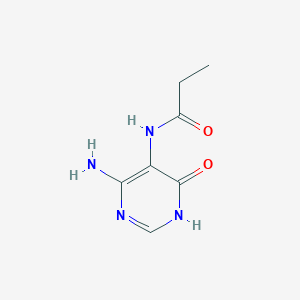

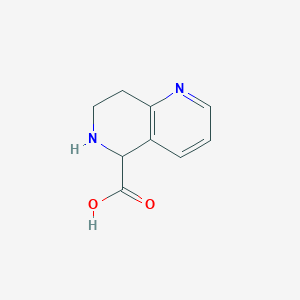
![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)
